molecular formula C13H9N3O3 B13865222 methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate

methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate

Cat. No.: B13865222
M. Wt: 255.23 g/mol
InChI Key: AQCIWIXQMGPOQO-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanoacetohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and its various substituted forms . These compounds share the pyridazine core structure but differ in their functional groups and substituents.

Uniqueness

Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and ester groups, along with the phenyl ring, make it a versatile compound for various applications.

Conclusion

This compound is a valuable compound in the field of chemistry and beyond. Its unique structure and reactivity make it a subject of interest for researchers exploring new synthetic methods, chemical reactions, and applications in medicine and industry.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate

InChI

InChI=1S/C13H9N3O3/c1-19-13(18)10-9(7-14)12(17)16-15-11(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)

InChI Key

AQCIWIXQMGPOQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NN=C1C2=CC=CC=C2)C#N

Origin of Product

United States

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